Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate
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Overview
Description
Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate is a chemical compound with the molecular formula C11H21NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl ester group attached to a piperidinyl phenyl acetate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate typically involves the esterification of 4-piperidineacetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of a phenyl ring.
4-tert-Butylpyridine: Contains a pyridine ring instead of a piperidine ring.
Tert-butyl piperidin-4-ylcarbamate: Features a carbamate group instead of an acetate group.
Uniqueness
Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-piperidin-4-ylphenyl)acetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)12-13-4-6-14(7-5-13)15-8-10-18-11-9-15/h4-7,15,18H,8-12H2,1-3H3 |
InChI Key |
GXPKXDOGGZIMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
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